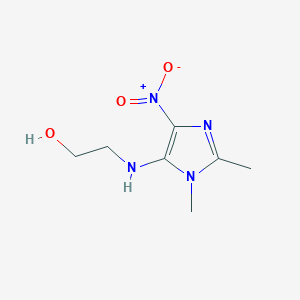
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol can be achieved through several methods. Common synthetic routes for imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of N-substituted glyoxal bisulfite adducts.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with formamide.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions.
Chemical Reactions Analysis
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Nitration: The imidazole ring can be nitrated using a mixture of nitric acid and sulfuric acid.
Common reagents used in these reactions include hydrogen gas, catalysts, nitric acid, and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other molecules, influencing their activity and function .
Comparison with Similar Compounds
2-((1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)amino)ethan-1-ol can be compared with other imidazole derivatives such as:
Metronidazole: A well-known antimicrobial agent.
Tinidazole: Another antimicrobial agent with similar properties.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21677-65-6 |
|---|---|
Molecular Formula |
C7H12N4O3 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H12N4O3/c1-5-9-7(11(13)14)6(10(5)2)8-3-4-12/h8,12H,3-4H2,1-2H3 |
InChI Key |
YRIUSIIUDRNFEG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1C)NCCO)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=C(N1C)NCCO)[N+](=O)[O-] |
| 21677-65-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















